![molecular formula C18H18N2O3S B6450874 2-(2,5-dimethylphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione CAS No. 2549029-75-4](/img/structure/B6450874.png)
2-(2,5-dimethylphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
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Description
2-(2,5-dimethylphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione is a useful research compound. Its molecular formula is C18H18N2O3S and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2,5-dimethylphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione is 342.10381361 g/mol and the complexity rating of the compound is 598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2,5-dimethylphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-dimethylphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antihypertensive Activity
Benzothiadiazine derivatives have been investigated for their potential as antihypertensive agents. These compounds exhibit diuretic effects by inhibiting sodium reabsorption in the renal tubules. By promoting sodium and water excretion, they help reduce blood pressure. Researchers have explored their use in managing hypertension and related cardiovascular conditions .
Antidiabetic Properties
Studies have highlighted the antidiabetic potential of benzothiadiazine derivatives. These compounds modulate glucose homeostasis by enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues. Researchers are exploring their role in diabetes management and prevention .
Anticancer Effects
Benzothiadiazine compounds have shown promise as anticancer agents. They interfere with cell cycle progression, induce apoptosis, and inhibit tumor growth. Researchers are investigating their efficacy against various cancer types, including breast, lung, and colon cancers .
Neuroprotective Activity
Emerging evidence suggests that benzothiadiazine derivatives possess neuroprotective properties. They may mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. Investigations are ongoing to explore their potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antimicrobial Applications
Benzothiadiazine compounds exhibit antimicrobial activity against bacteria, fungi, and viruses. Researchers have studied their effectiveness in combating infections, including multidrug-resistant strains. These compounds could serve as novel antimicrobial agents .
Environmental Applications
Beyond health-related fields, benzothiadiazine derivatives find applications in environmental science. They can chelate heavy metals, aiding in water purification and soil remediation. Their ability to sequester pollutants makes them valuable tools for environmental protection .
IMPPAT: Indian Medicinal Plants, Phytochemistry And Therapeutics
properties
IUPAC Name |
2-(2,5-dimethylphenyl)-1,1-dioxo-4-prop-2-enyl-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-4-11-19-15-7-5-6-8-17(15)24(22,23)20(18(19)21)16-12-13(2)9-10-14(16)3/h4-10,12H,1,11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNYVCYTAJPTHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenyl)-1,1-dioxo-4-prop-2-enyl-1lambda6,2,4-benzothiadiazin-3-one |
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